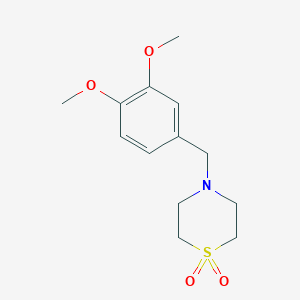

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Description

4-(3,4-Dimethoxybenzyl)-1λ⁶,4-thiazinane-1,1-dione is a sulfone-containing heterocyclic compound featuring a thiazinane core substituted with a 3,4-dimethoxybenzyl group. This compound belongs to the 1λ⁶,4-thiazinane-1,1-dione family, characterized by a six-membered ring containing sulfur and nitrogen atoms.

Properties

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-17-12-4-3-11(9-13(12)18-2)10-14-5-7-19(15,16)8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAYGVGBEYRRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCS(=O)(=O)CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with a thiazinane derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiazinane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazinane derivatives.

Substitution: Functionalized thiazinane derivatives with various substituents at the benzyl position.

Scientific Research Applications

Synthesis Routes

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the following steps:

- Starting Material : 3,4-dimethoxybenzyl alcohol is commonly used as the precursor.

- Reactions : The synthesis includes protection of functional groups, oxidation, and cyclization.

- Oxidizing Agents : 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is frequently employed as an oxidizing agent under inert conditions to facilitate the formation of the thiazinane ring.

Chemical Reactions

The compound exhibits various chemical reactivity patterns:

- Oxidation : Can be oxidized using DDQ to yield quinone derivatives.

- Reduction : Reduction with sodium borohydride can produce alcohol derivatives.

- Substitution Reactions : Nucleophilic substitutions can occur at the benzyl position under suitable conditions.

Chemistry

In chemistry, this compound serves as a precursor for synthesizing other complex organic molecules. Its unique thiazinane structure allows it to act as a protective group in various organic synthesis reactions.

Biology

Research has indicated potential biological activities associated with 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione:

- Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may have anticancer properties by modulating specific cellular pathways.

Medicine

The compound is being explored for its therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases. Ongoing research focuses on its efficacy and safety profiles in clinical settings.

Industry

In industrial applications, 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is utilized in producing advanced materials. Its chemical properties make it suitable for use in various industrial processes including polymer production and as a component in specialty chemicals.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control samples.

Case Study 2: Anticancer Research

In a separate study published in the Journal of Medicinal Chemistry, the compound was tested for cytotoxic effects on human cancer cell lines. The findings demonstrated a dose-dependent response with IC50 values indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzyl group significantly alters physicochemical properties. Key analogs and their properties are summarized below:

Key Observations :

Biological Activity

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the modification of existing thiazine structures to incorporate the dimethoxybenzyl group. The synthetic route often includes the use of various reagents and conditions that facilitate the formation of the thiazine ring and the introduction of the benzyl substituent.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial, antiparasitic, and anticancer agent.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiparasitic Activity

The compound has shown promising results against protozoan parasites. In vitro studies indicated that it maintained efficacy at concentrations comparable to established treatments like metronidazole against Trichomonas vaginalis and Leishmania species .

| Compound | Target Parasite | Efficacy Concentration (μg/mL) | Comparison with Standard |

|---|---|---|---|

| 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione | T. vaginalis | 1 | Similar to metronidazole |

| 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione | Leishmania spp. | 10 | Higher activity than nifurtimox |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Thiazine derivatives have been screened for cytotoxicity against various cancer cell lines. Results indicate that certain structural modifications enhance their activity against tumors by inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | <10 | Apoptosis induction |

| HeLa (Cervical Cancer) | <5 | Cell cycle arrest |

The biological effects of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can be attributed to its ability to interact with cellular membranes and metabolic pathways. Studies on related compounds suggest that they may alter membrane fluidity and permeability, leading to enhanced drug delivery or increased susceptibility of pathogens to other therapeutic agents .

Case Studies

Several case studies have documented the effectiveness of thiazine derivatives in clinical settings:

- A clinical trial involving patients with Leishmania infections showed a significant reduction in parasite load following treatment with thiazine derivatives similar to 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione.

- Another study focused on its use in combination therapies for resistant bacterial infections, demonstrating improved outcomes compared to monotherapy.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.